

spectroscopic comparison of 2-Amino-5-ethylphenol hydrochloride and its parent compound

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Compound of Interest

Compound Name: *2-Amino-5-ethylphenol hydrochloride*

Cat. No.: *B177001*

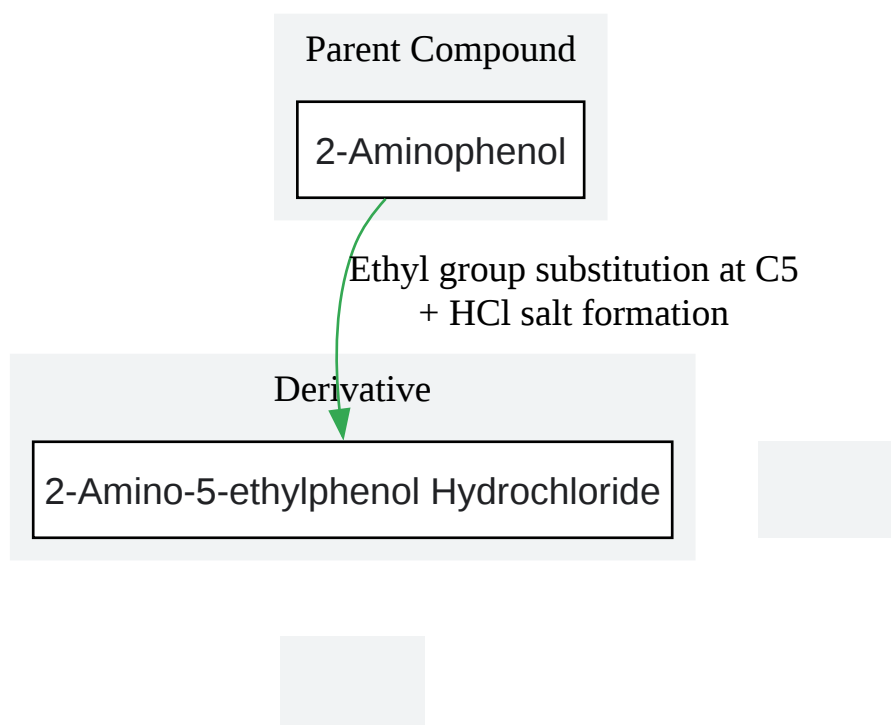
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Spectroscopic Comparison: 2-Amino-5-ethylphenol Hydrochloride vs. 2-Aminophenol

This guide provides a detailed spectroscopic comparison of **2-Amino-5-ethylphenol hydrochloride** and its parent compound, 2-aminophenol. The analysis covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data and theoretical predictions.

Structural Overview

2-Amino-5-ethylphenol is a derivative of 2-aminophenol, featuring an ethyl group substituted at the fifth position of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. The structural relationship is depicted below.



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Caption: Structural relationship between 2-Aminophenol and its derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-aminophenol and the predicted data for **2-Amino-5-ethylphenol hydrochloride**.

Infrared (IR) Spectroscopy

Functional Group	2-Aminophenol(Experimental)	2-Amino-5-ethylphenol Hydrochloride(Predicted)
O-H stretch (phenol)	~3300-3400 cm ⁻¹ (broad)	~3200-3400 cm ⁻¹ (broad)
N-H stretch (amine)	~3300-3500 cm ⁻¹	~3100-3300 cm ⁻¹ (broad, as -NH ₃ ⁺)
C-H stretch (aromatic)	~3000-3100 cm ⁻¹	~3000-3100 cm ⁻¹
C-H stretch (aliphatic)	N/A	~2850-2960 cm ⁻¹
C=C stretch (aromatic)	~1500-1600 cm ⁻¹	~1500-1600 cm ⁻¹
C-O stretch (phenol)	~1200-1300 cm ⁻¹	~1200-1300 cm ⁻¹
C-N stretch (amine)	~1250-1350 cm ⁻¹	~1250-1350 cm ⁻¹

Note: For the hydrochloride salt, the amine group will be protonated (-NH₃⁺), which will alter the N-H stretching vibrations, typically broadening them and shifting them to lower wavenumbers.

¹H NMR Spectroscopy

Proton Environment	2-Aminophenol(Experimental, in DMSO-d₆)	2-Amino-5-ethylphenol Hydrochloride(Predicted, in DMSO-d₆)
Ar-H	~6.5-7.0 ppm (m)	~6.7-7.2 ppm (m, 3H)
-OH	~9.0 ppm (s, br)	~9.5-10.5 ppm (s, br)
-NH ₂	~4.7 ppm (s, br)	N/A
-NH ₃ ⁺	N/A	~8.0-9.0 ppm (s, br)
-CH ₂ - (ethyl)	N/A	~2.5 ppm (q, 2H)
-CH ₃ (ethyl)	N/A	~1.1 ppm (t, 3H)

Note: Chemical shifts are highly dependent on the solvent used. The presence of the electron-donating ethyl group is expected to cause a slight upfield shift of the aromatic protons. The

hydrochloride salt form will result in a downfield shift for the amine protons and potentially the aromatic protons due to the electron-withdrawing effect of the $-NH_3^+$ group.

¹³C NMR Spectroscopy

Carbon Environment	2-Aminophenol(Experimental, in DMSO-d ₆)	2-Amino-5-ethylphenol Hydrochloride(Predicted, in DMSO-d ₆)
C-OH	~145 ppm	~145-150 ppm
C-NH ₂ / C-NH ₃ ⁺	~135 ppm	~130-135 ppm
Aromatic C	~114-120 ppm	~115-130 ppm
-CH ₂ - (ethyl)	N/A	~28 ppm
-CH ₃ (ethyl)	N/A	~16 ppm

Note: The specific chemical shifts of the aromatic carbons will vary depending on their position relative to the substituents.

UV-Vis Spectroscopy

Compound	λ_{max} (in Methanol) (Experimental/Predicted)	Molar Absorptivity (ϵ)
2-Aminophenol	~230 nm, ~280 nm	Data not readily available
2-Amino-5-ethylphenol Hydrochloride	~235 nm, ~285 nm (Predicted)	Not available

Note: The addition of an alkyl group (ethyl) is expected to cause a slight red shift (bathochromic shift) in the absorption maxima.

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2-aminophenol and **2-Amino-5-ethylphenol hydrochloride**.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure (ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum.
 - Place a small amount of the solid sample onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
 - Clean the crystal thoroughly after the measurement.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

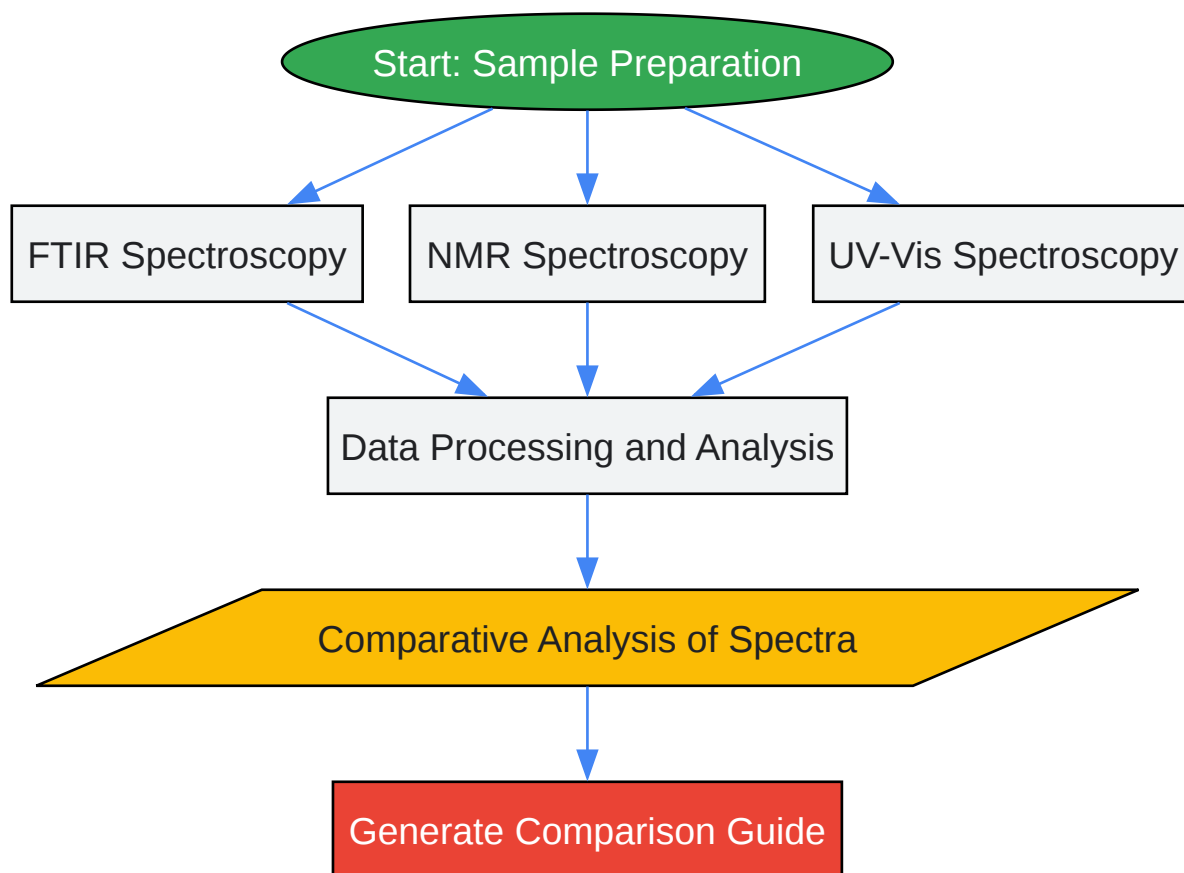
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O) in an NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- 1H NMR Acquisition:
 - Acquire a 1H NMR spectrum using standard parameters.

- The number of scans will depend on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and integrate the signals (for ¹H NMR). Assign the chemical shifts to the respective protons and carbons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

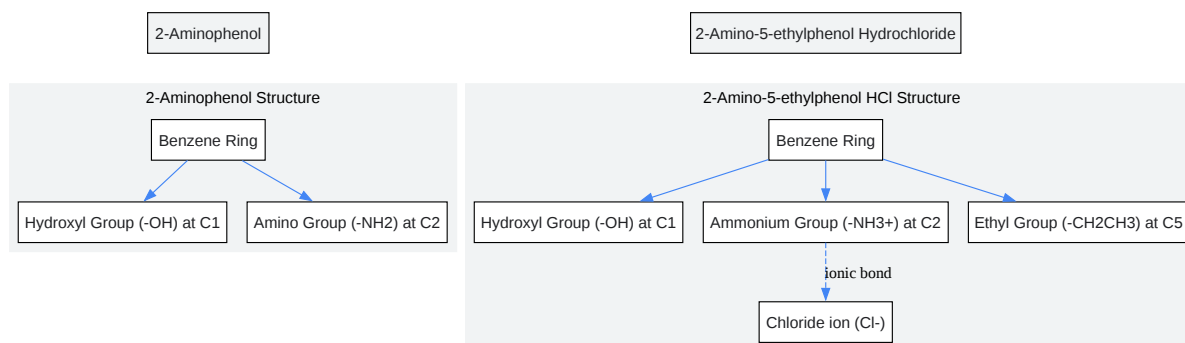
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water).
 - Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Procedure:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow and Structural Diagrams



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Caption: Workflow for spectroscopic comparison.



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Caption: Structural breakdown of the compared compounds.

Conclusion

The spectroscopic analysis reveals distinct differences between 2-aminophenol and its derivative, **2-Amino-5-ethylphenol hydrochloride**, primarily due to the presence of the ethyl group and the protonated amine in the latter.

- In the IR spectrum, the most notable differences are the appearance of aliphatic C-H stretching bands and the changes in the N-H stretching region for the hydrochloride salt.
- The ^1H NMR spectrum of the derivative is distinguished by the signals corresponding to the ethyl group protons and the downfield shift of the amine proton signal.
- The ^{13}C NMR spectrum confirms the presence of the additional ethyl carbons.

- A slight bathochromic shift is predicted for the UV-Vis absorption maxima of the ethyl-substituted compound.

While experimental data for **2-Amino-5-ethylphenol hydrochloride** is not readily available in public databases, the predicted spectroscopic characteristics provide a solid basis for its identification and differentiation from its parent compound. Further experimental verification is recommended to confirm these predictions.

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